Meldrum's acid

描述

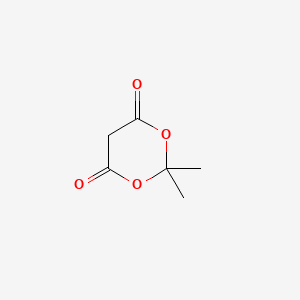

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHFUVWIGNLZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051846 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Meldrum's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2033-24-1 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldrum's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meldrum's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane-4,6-dione, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELDRUM'S ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD139RP1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Preparation of Meldrum's Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile and highly valuable reagent in organic synthesis, prized for the acidity of its methylene (B1212753) protons and its utility as a building block for a wide array of chemical structures. This technical guide provides a comprehensive overview of the primary and alternative methods for the synthesis of this compound. Detailed experimental protocols, quantitative data for comparative analysis, and reaction mechanisms are presented to equip researchers, scientists, and drug development professionals with the core knowledge required for its preparation and application.

Introduction

First synthesized in 1908 by Andrew Norman Meldrum, this compound is a cyclic diester with a unique rigid structure.[1] Its high acidity (pKa of approximately 4.97) makes the C5 methylene group readily deprotonable, facilitating a variety of carbon-carbon bond-forming reactions.[2] This reactivity, coupled with its ability to serve as a precursor to highly reactive ketene (B1206846) intermediates upon thermolysis, has cemented its importance in the synthesis of complex molecules, including natural products and pharmaceutical agents.[3] This guide will detail the most common and effective methods for its preparation.

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most established and widely used method involves the condensation of malonic acid and acetone (B3395972). Alternative methods, offering potential advantages in specific contexts, utilize isopropenyl acetate (B1210297) or carbon suboxide.

The Classic Synthesis: Malonic Acid and Acetone Condensation

The cornerstone of this compound preparation is the acid-catalyzed condensation of malonic acid with acetone, using acetic anhydride (B1165640) as a dehydrating agent.[1] Concentrated sulfuric acid is a commonly employed catalyst in this reaction.[2]

The reaction proceeds through a series of steps initiated by the formation of a mixed anhydride from malonic acid and acetic anhydride. This is followed by a nucleophilic attack of the acetone enol on the mixed anhydride, and subsequent intramolecular cyclization to yield this compound.

Caption: Reaction mechanism for the synthesis of this compound from malonic acid and acetone.

A detailed experimental procedure for the synthesis of this compound from malonic acid and acetone is provided below, based on established methods.[4][5]

Materials:

-

Malonic Acid

-

Acetone

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

Methyl t-butyl ether (for recrystallization)

-

Hexanes (for washing)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine malonic acid (1.00 mole), acetone (1.14 moles), and concentrated sulfuric acid (0.06 moles).

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.25 moles) dropwise to the cooled mixture over a period of approximately 1 hour, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture at 0°C for 18-24 hours.

-

After the reaction is complete, slowly add cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

-

Collect the crude this compound by vacuum filtration and wash the solid with cold water.

-

For purification, recrystallize the crude product from methyl t-butyl ether. Wash the recrystallized product with hexanes and dry under vacuum.

The following table summarizes typical quantitative data for the synthesis of this compound via the malonic acid and acetone condensation method.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Malonic Acid | 1.0 | [4] |

| Acetone | 1.14 | [4] |

| Acetic Anhydride | 1.25 | [4] |

| Sulfuric Acid (catalyst) | 0.06 | [4] |

| Reaction Conditions | ||

| Temperature | 0 °C | [5] |

| Reaction Time | 18-24 hours | [5] |

| Yield | ||

| Crude Yield | >90% | [6] |

| Recrystallized Yield | ~80-90% | [4] |

| Physical Properties | ||

| Melting Point | 94-96 °C | [7] |

Alternative Synthesis Routes

While the condensation of malonic acid and acetone is the most prevalent method, alternative routes for the synthesis of this compound have been reported.

An alternative preparation involves the reaction of malonic acid with isopropenyl acetate, which serves as an acetone enol equivalent. This method is also typically catalyzed by an acid, such as sulfuric acid.[7][8]

Caption: General workflow for the synthesis of this compound from malonic acid and isopropenyl acetate.

Detailed, step-by-step experimental protocols for this method are less commonly reported in the literature compared to the classic synthesis. However, the general principle involves the acid-catalyzed addition of the carboxyl groups of malonic acid across the double bond of isopropenyl acetate, followed by cyclization and elimination of acetic acid.

A more specialized and less common route to this compound involves the reaction of carbon suboxide (C₃O₂) with acetone.[7] This method is notable for its directness but is hampered by the challenging handling of the highly reactive and toxic carbon suboxide.

Due to the hazardous nature of carbon suboxide, detailed experimental procedures are scarce and this method is generally not preferred for standard laboratory preparations.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization.[9] A variety of solvents can be used, with methyl t-butyl ether being a common choice.[4] The purity of the final product can be assessed by its melting point and spectroscopic methods.

Typical Characterization Data:

-

Melting Point: 94-96 °C (with decomposition)[7]

-

Appearance: White to off-white crystalline solid[7]

-

¹H NMR (CDCl₃, 400 MHz): δ 3.64 (s, 2H, CH₂), 1.79 (s, 6H, 2xCH₃)

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.8 (C=O), 105.4 (C(CH₃)₂), 36.8 (CH₂), 26.9 (CH₃)

Conclusion

The synthesis of this compound is a well-established and crucial procedure for organic chemists. The classic condensation of malonic acid and acetone remains the most practical and high-yielding method for most laboratory and industrial applications. While alternative routes exist, they are generally less common due to either lower efficiency or the use of hazardous reagents. A thorough understanding of the reaction mechanism and experimental parameters detailed in this guide will enable researchers to reliably prepare this versatile and indispensable synthetic building block.

References

- 1. ic.unicamp.br [ic.unicamp.br]

- 2. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US4613671A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Process for the preparation of this compound - Patent 0206673 [data.epo.org]

- 6. EP0206673A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [chem-is-you.blogspot.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Thermal Stability of Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for its high acidity and utility in generating ketene (B1206846) intermediates.[1] However, its application in processes requiring elevated temperatures, such as in drug development and manufacturing, necessitates a thorough understanding of its thermal stability. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, including quantitative data from thermal analysis, detailed experimental protocols, and a mechanistic overview of its degradation pathway.

Thermal Decomposition Profile

The thermal stability of this compound has been investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information regarding the temperature at which decomposition begins, the rate of mass loss, and the energetic changes associated with the degradation process.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Source |

| Onset Decomposition Temperature | ~100 °C | [2] |

| Temperature of Maximum Mass Loss | ~140 °C | [2] |

| Final Decomposition Temperature | ~170 °C | [2] |

| Primary Decomposition Products | Acetone, Carbon Dioxide, Ketene | [1] |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Source |

| Melting Point | 94-95 °C (with decomposition) | [1] |

| Endothermic Peak | Not explicitly quantified | - |

| Enthalpy of Decomposition (ΔHd) | Not explicitly quantified | - |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing thermal stability data. The following sections outline generalized protocols for TGA and DSC analysis of this compound, based on standard practices for organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to 200 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C) for 5 minutes.

-

Ramp the temperature from 25 °C to 150 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting and decomposition.

-

Determine the onset temperature and the peak temperature of the endotherm.

-

Integrate the area under the peak to determine the enthalpy of the transition (in J/g).

-

Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to proceed via a concerted, asynchronous hetero-retro-Diels-Alder reaction.[2] This pericyclic reaction involves the fragmentation of the 1,3-dioxane-4,6-dione (B14002328) ring to yield three stable molecules: acetone, carbon dioxide, and ketene.

Experimental Workflow for Thermal Analysis

The logical flow of investigating the thermal stability of this compound is outlined below.

Experimental workflow for thermal analysis of this compound.

Hetero-Retro-Diels-Alder Decomposition Pathway

The thermal decomposition of this compound is a classic example of a retro-Diels-Alder reaction involving heteroatoms. The six-membered ring of this compound fragments in a concerted fashion, driven by the formation of thermodynamically stable products.

Hetero-retro-Diels-Alder decomposition of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in synthetic applications, particularly in the development of pharmaceutical compounds. It undergoes decomposition near its melting point, around 100-170 °C, via a hetero-retro-Diels-Alder mechanism to yield acetone, carbon dioxide, and a reactive ketene intermediate.[1][2] This predictable decomposition pathway can be harnessed for in-situ ketene generation. However, for applications where the integrity of the this compound molecule is required at elevated temperatures, careful consideration of its thermal lability is paramount. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to make informed decisions regarding the use of this compound in their work.

References

The Enduring Legacy of Meldrum's Acid: A Technical Guide to its History, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized in 1908, Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, has become an indispensable reagent in synthetic organic chemistry.[1] Its remarkable reactivity, stemming from its high acidity and unique cyclic structure, has made it a versatile building block in the synthesis of a wide array of compounds, from complex natural products to novel pharmaceutical agents.[2][3] This technical guide provides an in-depth exploration of the history, discovery, and key chemical properties of this compound. It includes detailed experimental protocols for its synthesis and common transformations, quantitative data for easy reference, and graphical representations of its core chemical principles.

A Tale of Two Structures: The History and Discovery of this compound

The story of this compound is a classic example of structural misassignment in the history of chemistry. In 1908, Andrew Norman Meldrum reported the synthesis of a crystalline solid from the condensation of malonic acid and acetone (B3395972) in a mixture of acetic anhydride (B1165640) and sulfuric acid.[4][5] Based on its acidic nature, titrating as a monobasic acid, and its decomposition upon heating to release carbon dioxide, Meldrum incorrectly proposed the structure as the β-lactone of β-hydroxyisopropylmalonic acid.[4]

It was not until four decades later, in 1948, that David Davidson and Sidney A. Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[5][6] Their work revealed that the condensation reaction involved the carboxyl groups of malonic acid and the ketone, rather than the α-carbon of malonic acid. This corrected structure explained the compound's unique properties, particularly its unexpectedly high acidity.

The unusually high acidity of this compound (pKa of 4.97), comparable to carboxylic acids, was a long-standing puzzle.[7] It is significantly more acidic than its acyclic analogue, dimethyl malonate, by about 8 orders of magnitude.[7] This enhanced acidity is now understood to be a result of the rigid cyclic structure which, upon deprotonation, allows for significant resonance stabilization of the resulting enolate. The conformation of the ring system also contributes to the destabilization of the C-H bond, facilitating proton abstraction.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Other Names | Isopropylidene malonate | [2] |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molar Mass | 144.126 g·mol⁻¹ | |

| Appearance | Colorless to beige crystalline solid | |

| Melting Point | 94–95 °C (decomposes) | |

| Acidity (pKa) | 4.97 | [7] |

| CAS Number | 2033-24-1 |

Experimental Protocols

Synthesis of this compound (Meldrum's Original Method, Modern Adaptation)

This protocol is an adaptation of the original synthesis reported by Meldrum, optimized for modern laboratory settings.

Reaction: Condensation of malonic acid with acetone in acetic anhydride, catalyzed by sulfuric acid.[1][8]

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0–5 °C), combine malonic acid (e.g., 5.00 g, 48.05 mmol), acetone (e.g., 3.88 mL), and acetic anhydride (e.g., 5.7 mL).[8]

-

To the stirred, cooled mixture, add concentrated sulfuric acid (e.g., 0.14 mL) dropwise, maintaining the temperature below 10 °C.[8]

-

Continue stirring the mixture in the ice bath for at least 3 hours, during which a precipitate will form.[8]

-

Slowly add cold water (e.g., 19.6 mL) to the reaction mixture to precipitate the product and quench the remaining acetic anhydride.[8]

-

Keep the mixture at 0 °C for an additional hour to ensure complete precipitation.[8]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from acetone/hexane or water.[6][8]

Knoevenagel Condensation with an Aromatic Aldehyde

This compound is a highly effective substrate for Knoevenagel condensations, reacting with aldehydes and ketones to form alkylidene derivatives.

Reaction: Condensation of this compound with an aromatic aldehyde.[9]

Procedure:

-

In a round-bottomed flask, dissolve this compound (e.g., 0.2 g, 1.39 mmol) and the desired aromatic aldehyde (1.0 equivalent, 1.39 mmol) in a minimal amount of a suitable solvent, such as methanol (B129727) (e.g., 2 mL).[8]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] For many aldehydes, the reaction is complete within 30 minutes to a few hours.[8][9]

-

Upon completion, remove the solvent under reduced pressure. The resulting solid product is often of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent like ethanol (B145695) can be performed.[8]

Acylation of this compound

The acidic methylene (B1212753) proton of this compound can be readily deprotonated, and the resulting enolate can be acylated.

Reaction: Acylation of this compound with an acid chloride.

Procedure:

-

In a flask under an inert atmosphere (e.g., argon), dissolve recrystallized this compound (e.g., 23.75 g, 0.165 mol) in anhydrous dichloromethane (B109758) (e.g., 65 mL).[6]

-

Cool the flask in an ice bath and add anhydrous pyridine (B92270) (e.g., 32.5 mL, 0.40 mol) with stirring over a period of 10 minutes.[6]

-

Prepare a solution of the desired acid chloride (e.g., phenylacetyl chloride, 28.1 g, 0.182 mol) in anhydrous dichloromethane (e.g., 65 mL) in a dropping funnel.[6]

-

Add the acid chloride solution dropwise to the cooled this compound solution over about 30 minutes, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours.[6]

-

The reaction mixture can then be worked up by washing with aqueous acid (e.g., HCl) to remove pyridine, followed by extraction and purification of the acylated product, which often exists in its enol form.[6]

Visualizations of Key Concepts

Caption: Meldrum's original synthesis of his namesake acid.

Caption: The logical path to the correct structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ic.unicamp.br [ic.unicamp.br]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE this compound DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

Spectroscopic Analysis of Meldrum's Acid: A Technical Guide

Introduction

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile organic compound widely utilized in organic synthesis due to the high acidity of its methylene (B1212753) protons. Its unique cyclic structure and reactivity make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid researchers in obtaining and interpreting high-quality spectroscopic data.

Spectroscopic Data of this compound

The structural confirmation of this compound (C₆H₈O₄, Molar Mass: 144.12 g/mol ) is achieved through a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which has a simple and symmetric structure, the NMR spectra are relatively straightforward to interpret.

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the two types of protons present in the molecule. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 2H | CH₂ (Methylene protons) |

| ~1.7 | Singlet | 6H | 2 x CH₃ (Methyl protons) |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carbonyl carbons) |

| ~105 | C(CH₃)₂ (Quaternary carbon) |

| ~35 | CH₂ (Methylene carbon) |

| ~27 | CH₃ (Methyl carbons) |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990-2940 | Medium | C-H stretch (sp³ hybridized) |

| ~1770 | Strong | C=O stretch (asymmetric) |

| ~1740 | Strong | C=O stretch (symmetric) |

| ~1390-1370 | Medium | C-H bend (gem-dimethyl) |

| ~1280 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method used.

| m/z (Mass-to-charge ratio) | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular ion) |

| 129 | High | [M - CH₃]⁺ |

| 86 | High | [M - (CH₃)₂CO]⁺ |

| 58 | High | [(CH₃)₂CO]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2.1.2 Data Acquisition

-

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: The residual solvent peak or internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 128-1024 scans, depending on the concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.[1][2] The mixture should be homogenous and have a fine, powder-like consistency.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1][3]

2.2.2 Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry

2.3.1 Sample Preparation

-

Ensure the this compound sample is pure and dry.

-

For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

2.3.2 Data Acquisition (Electron Ionization - EI)

-

Instrument: A mass spectrometer equipped with an EI source.

-

Procedure:

-

The sample is introduced into the ion source, where it is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: m/z 40-200.

-

Source Temperature: 150-200 °C.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound, using this compound as an example.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Enigma of Acidity: A Technical Guide to Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is an organic compound that has intrigued chemists since its first synthesis in 1908.[1] Its most notable characteristic is an unusually high acidity, with a pKa of approximately 4.97, comparable to that of carboxylic acids.[1] This was so unexpected that its discoverer, Andrew Norman Meldrum, initially misidentified the structure as a β-lactone with a carboxylic acid group.[1] The correct bislactone structure was confirmed 40 years later, leaving chemists to unravel the structural and electronic factors that contribute to the remarkable acidity of the methylene (B1212753) protons at the C5 position.[1] This guide provides an in-depth technical explanation of the core principles governing the unusual acidity of this compound.

Quantitative Analysis of Acidity

The exceptional acidity of this compound becomes evident when compared to structurally related acyclic and cyclic dicarbonyl compounds. The following table summarizes the pKa values for this compound and other relevant compounds, highlighting the significant increase in acidity conferred by its unique structure.

| Compound | Structure | pKa in Water |

| This compound | 2,2-dimethyl-1,3-dioxane-4,6-dione | 4.97[1][2] |

| Dimethyl Malonate | Acyclic diester | ~13[2] |

| Dimedone | Cyclic diketone | ~5.2[3][4] |

| Barbituric Acid | Cyclic di-amide | ~4.0[5][6][7] |

Core Principles of Acidity

The unusually strong acidity of this compound is not the result of a single factor, but rather a confluence of several electronic and structural effects.

Inductive Effect and Resonance Stabilization

As with other dicarbonyl compounds, the acidity of the α-protons is enhanced by two primary factors:

-

Inductive Effect: The two ester carbonyl groups contain highly electronegative oxygen atoms that withdraw electron density from the central C5 carbon through the sigma bonds. This polarization weakens the C-H bonds, making the protons more susceptible to removal by a base.

-

Resonance Stabilization of the Conjugate Base: Upon deprotonation, a carbanion is formed at the C5 position. This negative charge is extensively delocalized through resonance onto the two adjacent carbonyl oxygen atoms.[8][9][10] The ability to spread the negative charge over several atoms significantly stabilizes the conjugate base, which, according to the Brønsted-Lowry acid-base theory, results in a stronger acid.[8]

The resonance stabilization of the conjugate base of this compound is a critical contributor to its acidity. The diagram below illustrates the delocalization of the negative charge.

Caption: Deprotonation and resonance stabilization of this compound's conjugate base.

The "Anomalous" Contribution: Conformational Restriction

While inductive and resonance effects are important, they alone do not account for this compound being approximately 8 orders of magnitude more acidic than its acyclic analog, dimethyl malonate.[1][2] The key to this anomalous acidity lies in the rigid, six-membered ring structure.

In acyclic diesters like dimethyl malonate, the C-O single bonds can freely rotate. This allows the ester groups to adopt a conformation (Z-conformation) where the lone pairs on the ether oxygens can donate into the π* orbital of the carbonyl group, a stabilizing interaction that unfortunately reduces the acidity of the α-protons.

In contrast, the cyclic structure of this compound locks the ester groups into an E-conformation. This rigid conformation leads to two crucial consequences that enhance acidity:

-

Increased Ground-State Energy: The enforced boat-like conformation introduces significant torsional and steric strain. This strain raises the ground-state energy of the neutral this compound molecule, making it more reactive and "eager" to deprotonate to relieve some of this strain.

-

Enhanced C-H Bond Destabilization: Theoretical studies have shown that in the energy-minimized conformation of this compound, the σ* (antibonding) orbital of the acidic C-H bond is optimally aligned with the π* (antibonding) orbitals of the adjacent carbonyl groups.[1] This orbital alignment leads to a hyperconjugative interaction that withdraws electron density from the C-H bond, further weakening it and increasing its acidity.[7] This ground-state destabilization of the C-H bond is a major contributor to the compound's unusual reactivity.[1][2]

Furthermore, upon deprotonation, the resulting enolate anion is preferentially stabilized by anomeric stereoelectronic interactions, which is a more significant stabilizing factor in the rigid cyclic system than in its acyclic counterparts.[5][11]

Experimental Protocols: Determination of pKa

The pKa of an acidic compound like this compound can be determined with high precision using several well-established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common techniques.

Potentiometric Titration

This is a high-precision technique for determining pKa values.[2]

Methodology:

-

Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10][12]

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[12] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl is added.[10][12]

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurements.[9][12]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[12]

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[2] The experiment should be repeated multiple times to ensure reproducibility.[12]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[2][13]

Methodology:

-

Sample Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[13]

-

Spectral Measurement: Add a small, constant amount of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.[13] Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between the acidic and basic forms is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[14][15]

Logical Workflow for Acidity Explanation

The following diagram outlines the logical flow of the factors contributing to the high acidity of this compound.

Caption: Key factors contributing to the high acidity of this compound.

Conclusion

The remarkable acidity of this compound is a classic example of how molecular structure dictates chemical reactivity. While inductive effects and resonance stabilization provide a baseline level of acidity common to dicarbonyl compounds, it is the rigid, strained cyclic structure that is paramount to its unusual properties. This conformational restriction leads to a destabilization of the C-H bond in the ground state and enhanced stabilization of the conjugate base, collectively lowering the pKa into the range of carboxylic acids. A thorough understanding of these principles is essential for professionals in chemical research and drug development who utilize this compound and its derivatives as versatile building blocks in organic synthesis.

References

- 1. Dimedone CAS#: 126-81-8 [m.chemicalbook.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. Page loading... [guidechem.com]

- 6. Barbituric acid - Wikipedia [en.wikipedia.org]

- 7. Cas 67-52-7,Barbituric acid | lookchem [lookchem.com]

- 8. mt.com [mt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 5,5-Dimethyl-1,3-cyclohexanedione [drugfuture.com]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. hi-tec.tripod.com [hi-tec.tripod.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile and highly reactive organic compound that has become an indispensable tool in modern synthetic chemistry.[1] Its unique structural features and pronounced acidity make it a valuable precursor for a wide array of chemical transformations, rendering it a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols for its key reactions and visualizations of its chemical behavior.

Core Physical and Chemical Properties

This compound is a white to beige crystalline solid that is stable under normal temperatures and pressures.[3] Its high acidity, with a pKa of approximately 4.97, is a defining characteristic, making it significantly more acidic than typical dicarbonyl compounds.[4] This enhanced acidity is attributed to the rigid cyclic structure that enforces a conformation where the alpha-proton's C-H bond is destabilized in the ground state.[4]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Synonyms | Isopropylidene malonate | [5] |

| Molecular Formula | C₆H₈O₄ | |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | White to light brown/beige crystalline solid | [2] |

| Melting Point | 92-98 °C (decomposes) | [1] |

| pKa | ~4.97 | [4][5] |

| Solubility in water | 2.5 g/100 mL (20 °C) | [3] |

| Solubility in other solvents | Soluble in methanol, ethanol, acetone (B3395972), and other polar organic solvents. | [1][6] |

| pH | 2.5 (Saturated solution) |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Key Features | References |

| ¹H NMR (in CDCl₃) | δ ~1.7 ppm (singlet, 6H, gem-dimethyl), δ ~3.6 ppm (singlet, 2H, methylene) | [7][8] |

| ¹³C NMR (in CDCl₃) | δ ~27 ppm (gem-dimethyl carbons), δ ~40 ppm (methylene carbon), δ ~105 ppm (quaternary carbon), δ ~170 ppm (carbonyl carbons) | [7][8] |

| IR (KBr pellet) | ~1750 cm⁻¹ and ~1700 cm⁻¹ (strong, C=O stretching) | [7] |

Key Chemical Reactions and Experimental Protocols

This compound is a versatile reagent that participates in a variety of chemical transformations, including its synthesis, Knoevenagel condensation, acylation, and thermolysis.

Synthesis of this compound

The most common method for synthesizing this compound involves the condensation of malonic acid with acetone in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.[5]

Experimental Protocol: Synthesis of this compound [9]

-

To a stirred solution of malonic acid (5.00 g, 48.05 mmol) in acetone (3.88 mL) and acetic anhydride (5.7 mL), cool the mixture to 0-5 °C.

-

Slowly add concentrated sulfuric acid (0.14 mL) dropwise to the reaction mixture.

-

After stirring at 0-5 °C for 3 hours, add water (19.6 mL) portion-wise to the resulting precipitate.

-

Maintain the mixture at 0 °C for an additional hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum to yield this compound.

Knoevenagel Condensation

Due to its high acidity, the methylene (B1212753) protons of this compound are easily removed, allowing it to act as a potent nucleophile in Knoevenagel condensations with aldehydes and ketones.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 3. alkalimetals.com [alkalimetals.com]

- 4. Selected applications of this compound – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

safety and handling precautions for Meldrum's acid

An In-depth Technical Guide to the Safety and Handling of Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly valuable reagent in organic synthesis, prized for its high acidity and utility as a building block for a wide array of molecular architectures.[1] Its unique cyclic structure endows it with exceptional reactivity, making it a staple in reactions such as Knoevenagel condensations, acylations, and as a precursor for ketene (B1206846) generation.[2][3] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the , tailored for professionals in research and drug development environments.

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Contact with the solid material or its dust can lead to inflammation, itching, redness, and pain.[4] Ingestion may cause irritation of the digestive tract.[5]

Toxicological and Physical Properties

While comprehensive toxicological data is limited, the available information is crucial for risk assessment.[6] Key physical and toxicological properties are summarized below.

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 180 mg/kg | [4][6] |

| LD50 | Rat | Oral | >5000 mg/kg | [7] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [5] |

| Molecular Weight | 144.13 g/mol | [6] |

| Appearance | White to light brown/beige crystalline solid | [5] |

| Melting Point | 92 - 96 °C (decomposes) | [2][5] |

| pH | 2.5 (Saturated solution) | [5] |

| Solubility in Water | 2.5 g/100 mL (20°C) | [5] |

| Acidity (pKa) | 4.97 | [2] |

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be followed at all times when handling this compound.

Methodology:

-

Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection that conform to EU standard EN166 or NIOSH (US) standards.[4][8]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile) inspected prior to use.[5][8] Use proper glove removal technique to avoid skin contact.[6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[5][9] In cases of significant handling, impervious clothing may be necessary.[8]

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to keep airborne concentrations low.[4] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N100) should be used.[8]

Storage and Stability

Proper storage is critical to maintain the integrity and safety of this compound.

Methodology:

-

Environment: Keep in a cool, dry, and well-ventilated area.[4]

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[4][6]

-

Incompatibilities: Store away from strong oxidizing agents, moisture, and sources of ignition.[4][5] Exposure to moist air or water should be avoided.[5]

-

Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., nitrogen blanket) is advised to prevent degradation.[5][7]

Weighing and Handling Protocol

Methodology:

-

Preparation: Before handling, ensure all required PPE is correctly worn and a chemical fume hood is operational.

-

Location: Conduct all manipulations, including weighing, inside a certified chemical fume hood to minimize inhalation of dust.[8]

-

Dispensing: Minimize dust generation when transferring the solid from its storage container.[4] Use a spatula to carefully transfer the required amount to a tared weighing vessel.

-

Cleaning: After dispensing, securely close the main container. Clean any residual dust from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as contaminated waste.

-

Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Spill and Emergency Response

A clear, logical workflow is essential for responding to accidental spills or exposures.

Methodology for Spills:

-

Evacuate: Keep unprotected personnel away from the spill area.[4]

-

Ventilate: Ensure the area has adequate ventilation.

-

Contain: Prevent the spill from spreading or entering waterways.[4]

-

Clean-up: Carefully vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]

Methodology for Exposure:

-

Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If present and easy to do, remove contact lenses.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4][5]

-

Medical Attention: In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet (SDS) to the attending physician.[4][8]

Quenching and Disposal Protocol

Reactions involving this compound and any unreacted material must be properly quenched and disposed of.

Methodology for Quenching:

-

Cooling: Ensure the reaction mixture is cooled to a safe temperature (e.g., 0°C in an ice bath) before quenching.

-

Quenching Agent: A common procedure for quenching reactions involving this compound derivatives is the slow, controlled addition of methanol.[10] This helps to react with any remaining electrophilic species.

-

Neutralization: Following the initial quench, the mixture can be neutralized. For acidic workups, a dilute acid like 2 N HCl can be used.[11] For basic or neutral conditions, quenching with solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate is effective.[10]

-

Monitoring: Monitor the quench for any signs of an exothermic reaction or gas evolution, adjusting the addition rate accordingly.

Methodology for Disposal:

-

Waste Collection: Dispose of this compound waste, including contaminated materials and quenched reaction mixtures, in a clearly labeled, sealed container.

-

Compliance: All waste disposal must be conducted through a licensed disposal company and in accordance with local, state, and federal regulations.[4][6] Do not dispose of into drains or the environment.[8]

Reactivity and Decomposition Hazards

Understanding the reactivity profile of this compound is key to its safe use.

Chemical Incompatibilities

This compound is incompatible with:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.[4][5]

-

Moisture/Water: While sparingly soluble, prolonged contact with water can lead to hydrolysis.[5]

-

Strong bases: Will readily deprotonate the acidic C-H bond.

Thermal Decomposition

This compound is thermally labile and decomposes upon heating.

Heating this compound, particularly above its melting point, results in decomposition to produce acetone, carbon dioxide, and a highly reactive ketene intermediate.[2] This decomposition is the basis for its use in certain synthetic applications but can be hazardous if uncontrolled. Thermogravimetric analysis (TGA) has shown that decomposition can begin at temperatures as low as 70°C, with significant decomposition occurring above 120°C.[12] This thermal sensitivity underscores the need to avoid excessive heating during reactions and workups.[3]

Conclusion

This compound is an indispensable tool in modern organic chemistry. Its effective and safe use hinges on a robust understanding of its properties and a disciplined approach to handling. By implementing the protocols outlined in this guide—including consistent use of appropriate PPE, controlled handling and storage conditions, and established procedures for emergencies and waste disposal—researchers can mitigate the risks and harness the full synthetic potential of this versatile reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. alkalimetals.com [alkalimetals.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-depth Technical Guide to the Solubility of Meldrum's Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, prized for the high acidity of its methylene (B1212753) protons and its utility as a building block for a wide array of molecular architectures.[1][2] Its reactivity and the ease of handling are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents a general experimental protocol for solubility determination, and illustrates a typical synthetic workflow involving this compound.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar organic solvents and water, with limited solubility in non-polar media.[3][4] The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | 2.5 g/100 mL (at 20 °C)[5][6] | Sparingly soluble to soluble[7] |

| Dioxane | Ether | ~5 g/100 mL (reported as 5%)[8] | Soluble |

| Methanol | Alcohol | Data not available | Soluble[9][10] |

| Ethanol | Alcohol | Data not available | Soluble[3][8] |

| Acetone (B3395972) | Ketone | Data not available | Soluble[3][8] |

| Dichloromethane | Halogenated | Data not available | Soluble |

| Chloroform | Halogenated | Data not available | Slightly soluble[6] |

| Acetonitrile | Nitrile | Data not available | Soluble |

| Benzene | Aromatic | Data not available | Soluble |

| Hexane | Alkane | Data not available | Insoluble |

Experimental Protocols: Determining Solubility

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized and widely accepted method, the shake-flask method, can be employed.[11] This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

General Experimental Protocol: Shake-Flask Method

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. A shaker or a magnetic stirrer is used for continuous mixing.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).[11]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.[11] A calibration curve is created using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or as molarity (mol/L) at the specified temperature.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, a process that is fundamental to its many applications in organic chemistry.

Caption: Workflow for the Synthesis of this compound.

This diagram outlines the key steps in the original synthesis of this compound as first reported by A. N. Meldrum. The process involves the acid-catalyzed condensation of malonic acid and acetone in acetic anhydride.[12]

References

- 1. Design and synthesis of this compound based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE this compound DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [chembk.com]

- 6. 2033-24-1 this compound AKSci A037 [aksci.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione CAS#: 2033-24-1 [m.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound 2033-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. ic.unicamp.br [ic.unicamp.br]

The Formation of Meldrum's Acid: An In-depth Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for its high acidity and utility as a building block for a wide array of molecular architectures. This technical guide provides a comprehensive examination of the mechanism of its formation, detailing the key intermediates and reaction pathways. Furthermore, it offers detailed experimental protocols for its synthesis, presents relevant quantitative data, and discusses potential side reactions. This document is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

The Core Mechanism of this compound Formation

The standard synthesis of this compound involves the acid-catalyzed condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640).[1] An alternative method utilizes isopropenyl acetate (B1210297) as the acetone source.[1] The accepted mechanism proceeds through several key steps, beginning with the activation of malonic acid.

Step-by-Step Mechanistic Pathway

The formation of this compound can be broken down into the following sequential steps:

-

Formation of a Mixed Anhydride: Malonic acid reacts with acetic anhydride in the presence of a strong acid catalyst, typically sulfuric acid, to form a mixed malonic acetic anhydride. This intermediate is a highly reactive electrophile.[2]

-

Nucleophilic Attack by Acetone: The carbonyl oxygen of acetone, or more likely its enol tautomer, acts as a nucleophile and attacks one of the carbonyl carbons of the mixed anhydride.[2]

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid, intramolecular attack from the second carboxylic acid group of the original malonic acid moiety onto the protonated carbonyl carbon originating from acetone.[2]

-

Deprotonation and Ring Closure: Subsequent deprotonation and elimination of a molecule of acetic acid lead to the formation of the stable six-membered ring of this compound.

Visualization of the Mechanistic Pathway

The following diagram illustrates the step-by-step formation of this compound.

Quantitative Data

The physicochemical properties of this compound and the yields of its synthesis are critical for its application.

Acidity

This compound is noted for its unusually high acidity for a carbon acid, with a pKa comparable to that of carboxylic acids. This is attributed to the rigid conformation of the six-membered ring, which enhances the stability of the corresponding enolate anion.

| Compound | pKa (in water) | Reference |

| This compound | 4.97 | [1] |

| Dimethyl Malonate | ~13 | [3] |

Reaction Yields

The yield of this compound is highly dependent on the reaction conditions, particularly the rate of addition of acetic anhydride. Slow, controlled addition minimizes the formation of side products and can lead to excellent yields.

| Condition | Yield | Reference |

| Slow, controlled addition of acetic anhydride | >90% | [4] |

| Standard literature procedures (uncontrolled addition) | <50% |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

High-Yield Synthesis of this compound

This procedure is adapted from patented high-yield methods and emphasizes the controlled addition of acetic anhydride.

Materials:

-

Malonic Acid

-

Acetone

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Ice bath

-

Addition funnel

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add malonic acid and acetone.

-

Cool the mixture in an ice bath to 0-5 °C with stirring.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture.

-

Add acetic anhydride to the addition funnel.

-

Add the acetic anhydride dropwise to the reaction mixture over a period of 2-4 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold acetone.

-

Dry the product under vacuum to obtain this compound.

Experimental Workflow Visualization

Side Reactions and Impurities

The primary side reaction in the synthesis of this compound is the formation of the di-acetic anhydride of malonic acid.[4] This occurs when the mixed malonic acetic anhydride reacts with another molecule of acetic anhydride before it can be intercepted by acetone.

Formation of Di-acetic Anhydride of Malonic Acid

This side reaction is minimized by the slow, controlled addition of acetic anhydride, which keeps its concentration low in the reaction mixture, thereby favoring the reaction with acetone.[4]

Conclusion

The formation of this compound is a well-established and efficient condensation reaction when performed under optimized conditions. A thorough understanding of the reaction mechanism, including the formation of a key mixed anhydride intermediate and the potential for side reactions, is crucial for achieving high yields and purity. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis and application of this important synthetic building block.

References

Conformational Landscape of the Meldrum's Acid Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for its high acidity and reactivity. Its six-membered heterocyclic ring is conformationally constrained, a feature that significantly influences its chemical behavior. This technical guide provides an in-depth analysis of the conformational preferences of the this compound ring, summarizing key experimental and computational findings. We present quantitative structural data, detail the primary experimental methodologies used for its conformational analysis, and provide visualizations to illustrate the ring's geometry.

Introduction

The unique chemical properties of this compound, including its remarkable acidity (pKa ≈ 4.97), are intrinsically linked to its molecular structure.[1][2] The rigid framework of the 1,3-dioxane-4,6-dione (B14002328) ring system restricts the conformational freedom typically observed in acyclic malonates, leading to distinct reactivity. Understanding the three-dimensional arrangement of the atoms in this ring is paramount for predicting its role in stereoselective reactions and for the rational design of novel derivatives in medicinal chemistry and materials science. This guide will explore the foundational studies that have elucidated the conformational landscape of this compound.

The Predominant Conformation: A Preference for the Boat

A consensus across numerous studies, employing both experimental and theoretical approaches, establishes that the this compound ring predominantly adopts a boat or flattened boat conformation.[3][4][5] This is in contrast to the chair conformation often favored by simple six-membered rings.

The preference for the boat form has been attributed to several factors, including the minimization of steric strain and favorable stereoelectronic interactions.[3][5][6] Early investigations were divided on the precise reasons, with hypotheses ranging from electrostatic dipole moments to transannular hydrogen-hydrogen interactions.[3] More recent computational studies suggest that anomeric effects, involving interactions between the lone pairs of the ring oxygens and adjacent antibonding orbitals, play a significant role in stabilizing the boat-like structure.[5]

While the boat conformation is characteristic of the parent this compound and many of its derivatives, highly substituted analogues, such as 2,2,5,5-tetrasubstituted compounds, may favor a chair or twisted-chair geometry.[5][7]

Quantitative Structural Data

The primary method for obtaining precise geometric parameters for the this compound ring is single-crystal X-ray diffraction. This technique provides a static picture of the molecule in the solid state. The following tables summarize key crystallographic and geometric data reported in the literature.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8][9] |

| Space Group | Pbca | [8][9] |

| a (Å) | 6.055(3) | [8][9] |

| b (Å) | 13.746(3) | [8][9] |

| c (Å) | 16.629(5) | [8][9] |

| Z (molecules/unit cell) | 8 | [8][9] |

| Dx (calculated density, Mg m-3) | 1.382 | [8][9] |

Table 2: Selected Intramolecular Angles for Substituted Meldrum's Acids

| Angle | Range (°) | Derivative Series | Reference |

| C4-C5-C6 | 112.0(9) - 114.8(9) | Acetophenone | [3] |

| C4-C5-C6 | 112.3(11) - 118.3(12) | Aliphatic | [3] |

| O1-C2-O3 | 109.2(9) - 110.2(7) | Acetophenone | [3] |

| O1-C2-O3 | 107.8(5) - 113.8(10) | Aliphatic | [3] |

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of this compound and its derivatives relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the solid-state conformation of crystalline compounds like this compound.

Methodology:

-

Crystal Growth: High-quality single crystals of the target this compound derivative are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[3] It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54184 Å).[3] As the crystal is rotated, a detector records the diffraction pattern (intensities and positions of the diffracted X-rays).

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods (e.g., using programs like ShelXT).[3]

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization algorithm (e.g., with the ShelXL package) to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final structural model with precise bond lengths, angles, and dihedral angles.[3][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides solid-state information, NMR spectroscopy offers insights into the structure and dynamics in solution.

Methodology:

-

Sample Preparation: A sample of the this compound derivative (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Tetramethylsilane (TMS) is often used as an internal standard.[11]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra.

-

Spectral Analysis:

-

Chemical Shifts: The positions of the signals provide information about the electronic environment of the nuclei. For instance, the protons of the C2-dimethyl group typically appear as a sharp singlet around 1.7-1.8 ppm.[10] The acidic methylene (B1212753) protons at C5 give a signal that is highly dependent on substitution.

-

Coupling Constants: For substituted derivatives, the coupling constants between protons can provide information about dihedral angles through the Karplus equation, although this is less straightforward for the flexible boat conformation than for a rigid chair.

-

Advanced Techniques: Two-dimensional NMR techniques like NOESY can be used to identify protons that are close in space, providing crucial information for conformational assignment in solution.

-

Computational Modeling

Theoretical calculations are essential for understanding the energetic factors that govern conformational preferences.

Methodology:

-

Model Building: A starting geometry of the this compound molecule is built using molecular modeling software.

-